(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

Vue d'ensemble

Description

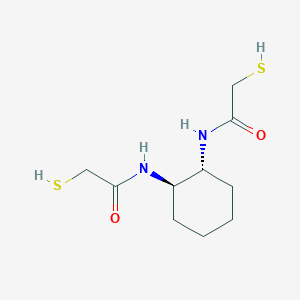

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is a chemical compound with the molecular formula C10H18N2O2S2. It is a cyclohexane derivative with two mercaptoacetamido groups. This compound is known for its role in promoting the correct folding of proteins that require disulfide bonds for functionality. It is used both in vitro and in vivo to facilitate protein refolding, making it a valuable tool in biochemical research and industrial applications .

Méthodes De Préparation

The synthesis of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves the reaction of cyclohexane-1,2-diamine with 2-mercaptoacetic acid. The reaction typically occurs under controlled conditions to ensure the correct stereochemistry of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The compound is usually obtained as a crystalline solid with high purity .

Analyse Des Réactions Chimiques

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfide bonds, which are crucial for protein folding.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.

Substitution: The mercaptoacetamido groups can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfide-containing proteins or peptides .

Applications De Recherche Scientifique

In Vitro Applications

BMC is primarily used to promote the correct folding of proteins that require disulfide bonds. It acts as a catalyst in the refolding process of solubilized proteins extracted from inclusion bodies. Traditional reducing agents, such as dithiothreitol (DTT), can hinder this process; however, BMC enhances the efficiency of protein refolding by mimicking protein disulfide isomerase (PDI) activity .

Key Findings:

- BMC significantly improves the yield of correctly folded proteins when added to refolding buffers.

- It has been shown to facilitate the activation of scrambled ribonuclease A, promoting native disulfide bond formation .

In Vivo Applications

In cellular contexts, BMC can be incorporated into the growth medium to enhance protein folding within living cells, including yeast (Saccharomyces cerevisiae). Studies demonstrate that adding BMC to yeast cultures can increase the secretion of exogenously expressed proteins, such as Schizosaccharomyces pombe acid phosphatase, by more than threefold .

Biochemical Research

BMC's role extends beyond mere protein refolding; it serves as a critical tool in biochemical research aimed at understanding protein production pathways and mechanisms. Its ability to catalyze disulfide bond formation makes it invaluable in studies focused on protein stability and functionality.

Applications in Research:

- Investigating the mechanisms of protein misfolding diseases.

- Analyzing the effects of various folding conditions on protein yield and activity.

- Developing new methodologies for producing therapeutic proteins with enhanced stability.

Synthetic Intermediate

BMC is also recognized as a useful synthetic intermediate in organic chemistry. Its unique structure allows for various modifications that can lead to new compounds with potential applications in pharmaceuticals and biotechnology .

- Woycechowsky et al. (1999) demonstrated that BMC could catalyze protein folding effectively in vitro, providing insights into its mechanism as a small-molecule catalyst .

- In a study focusing on yeast cell cultures, researchers observed that BMC not only improved protein yields but also enhanced the overall productivity of recombinant protein systems .

- Further investigations into BMC's structural properties revealed its low thiol pKa value (8.3) and high reduction potential (-0.24 V), making it an efficient catalyst for disulfide bond formation under physiological conditions .

Mécanisme D'action

The mechanism by which (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane exerts its effects involves the interaction with thiol-disulfide exchange reactions. The compound promotes the formation of disulfide bonds in proteins by acting as a catalyst in these reactions. It enhances the folding of proteins with disulfide bonds, both in vitro and in vivo, by facilitating the correct pairing of cysteine residues. This process is crucial for the functionality of many proteins, particularly those involved in cellular signaling and structural integrity .

Comparaison Avec Des Composés Similaires

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane can be compared with other similar compounds, such as:

Dithiothreitol: A reducing agent commonly used to break disulfide bonds in proteins. Unlike this compound, dithiothreitol does not promote the formation of disulfide bonds.

Glutathione: A tripeptide that participates in thiol-disulfide exchange reactions. While glutathione can both reduce and oxidize disulfide bonds, this compound is more specialized in promoting disulfide bond formation.

Cystamine: A disulfide-containing compound that can act as a foldase mimic, accelerating the oxidative refolding of disulfide-containing proteins.

Activité Biologique

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, commonly referred to as BMC, is a synthetic dithiol compound that has garnered attention for its significant role in biochemical research and potential therapeutic applications. This article delves into the biological activity of BMC, focusing on its mechanisms, applications, and effects observed in various studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H18N2O2S2

- Molecular Weight: 262.4 g/mol

- Functional Groups: Contains two mercaptoacetamido groups which are crucial for its biological activity.

BMC is primarily recognized for its ability to facilitate the correct folding of proteins that require disulfide bonds for functionality. This property is essential in both basic research and industrial applications, particularly in recombinant protein production.

BMC acts primarily through thiol-disulfide exchange reactions. The thiol groups present in BMC can form disulfide bonds with cysteine residues in proteins, which is vital for proper protein folding. The following mechanisms have been identified:

- Oxidative Protein Folding: BMC accelerates the oxidative folding of proteins by promoting the formation of correct disulfide bonds.

- Enzyme Modulation: It modulates enzyme activity by forming disulfide bonds that can either inhibit or activate various proteins involved in cellular processes.

1. Cellular Effects

BMC has demonstrated profound effects on cellular functions:

- Motor Function Improvement: In zebrafish models of motor neuron degeneration, BMC improved motor function by enhancing the oxidoreductase activity of protein disulfide isomerase.

- Protein Refolding: It has been effectively used to increase the yield of functional proteins during recombinant protein production by facilitating the refolding of proteins from inclusion bodies .

2. Therapeutic Potential

Research indicates potential therapeutic applications in neurodegenerative diseases due to its ability to enhance protein folding and reduce misfolding:

- Neurodegenerative Disease Models: Studies suggest that BMC may help mitigate the effects of diseases characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS) .

3. Inhibition Studies

BMC has also been explored as an inhibitor in biochemical pathways:

- Metallo-β-lactamase Inhibition: In a study involving L-amino acid-derived thiol inhibitors, BMC was noted for its competitive inhibition against metallo-β-lactamase IMP-1, showcasing its potential as a therapeutic agent against antibiotic resistance.

Case Study 1: Zebrafish Model

In a controlled experiment using zebrafish models to study motor neuron degeneration:

- Objective: To evaluate the effects of BMC on motor function.

- Results: Treatment with BMC led to significant improvements in motor coordination and reduced neuronal cell death.

Case Study 2: Protein Misfolding Diseases

A study aimed at understanding the role of BMC in protein misfolding diseases:

- Objective: To assess the impact of BMC on protein folding dynamics.

- Results: Enhanced folding efficiency was observed, along with a reduction in aggregation of misfolded proteins.

Summary Table: Biological Activities and Effects

Propriétés

IUPAC Name |

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXCDBWFOFXJS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.